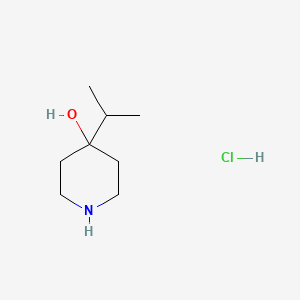

4-(Propan-2-yl)piperidin-4-ol hydrochloride

Description

Properties

IUPAC Name |

4-propan-2-ylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-7(2)8(10)3-5-9-6-4-8;/h7,9-10H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHSWFMJUVKFGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCNCC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246632-62-1 | |

| Record name | 4-(propan-2-yl)piperidin-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

4-Piperidone undergoes nucleophilic attack by isopropylmagnesium bromide (iPrMgBr) in anhydrous tetrahydrofuran (THF) under inert conditions. The Grignard reagent adds to the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated during acidic workup to yield 4-(propan-2-yl)piperidin-4-ol. The free base is then treated with hydrochloric acid in a solvent such as ethanol or isopropanol to precipitate the hydrochloride salt.

Key considerations include:

- Temperature Control : Reactions are typically conducted at 0–25°C to mitigate side reactions such as enolization or further alkylation.

- Solvent Choice : THF or diethyl ether ensures optimal Grignard reactivity, while isopropanol facilitates salt crystallization.

- Workup Protocol : Quenching with saturated ammonium chloride (NH₄Cl) ensures safe decomposition of excess Grignard reagent and protonation of the alkoxide.

Optimization Strategies

Patent US8697876B2 highlights the use of Turbo Grignard reagents (e.g., isopropylmagnesium chloride/lithium chloride) to enhance reactivity and enable reactions at ambient temperatures, circumventing the need for cryogenic conditions. This approach improves scalability and reduces energy costs. Additionally, maintaining catalyst loadings above 0.02 wt% prevents discoloration of the final product, a critical factor for pharmaceutical-grade synthesis.

Reduction of 4-Isopropyl-4-piperidone

An alternative pathway involves the synthesis of 4-isopropyl-4-piperidone followed by reduction to the corresponding alcohol. This two-step method offers flexibility in intermediate purification but requires efficient ketone formation.

Ketone Synthesis via Alkylation

Introducing the isopropyl group to 4-piperidone necessitates α-alkylation, a challenging transformation due to the stability of the enolate intermediate. Strong bases such as lithium diisopropylamide (LDA) or potassium tert-butoxide (t-BuOK) generate the enolate, which reacts with isopropyl iodide or bromide to form 4-isopropyl-4-piperidone.

Ketone Reduction

The resulting ketone is reduced using lithium aluminum hydride (LAH) in THF, yielding 4-(propan-2-yl)piperidin-4-ol. Sodium borohydride (NaBH₄) is less effective for tertiary ketone reduction, necessitating the use of LAH despite its higher reactivity and handling complexity. Post-reduction workup involves careful acidification to isolate the free base, followed by hydrochloride salt formation.

Cyclization of Amino Alcohol Precursors

Cyclization strategies construct the piperidine ring with pre-installed substituents, offering a convergent approach to 4-(propan-2-yl)piperidin-4-ol.

Dieckmann Cyclization

A diester precursor undergoes intramolecular condensation under basic conditions to form the piperidine ring. For example, ethyl 3-(isopropyl)-3-hydroxyglutarate cyclizes in the presence of sodium ethoxide, yielding 4-isopropyl-4-hydroxypiperidine-2,6-dione. Subsequent decarboxylation and reduction steps yield the target alcohol.

Michael Addition-Cyclization

Conjugate addition of an amine to an α,β-unsaturated ketone bearing an isopropyl group forms a γ-amino ketone intermediate. Acid-catalyzed cyclization generates the piperidine ring, with the hydroxyl group introduced via keto-enol tautomerization or subsequent oxidation-reduction steps.

Hydrochloride Salt Formation

The final step in all synthetic routes involves converting the free base to the hydrochloride salt. Patent WO2022195497A1 details a protocol for piperidine hydrochloride synthesis, wherein the free base is treated with 30% hydrochloric acid in isopropanol at 10–75°C. The mixture is distilled under vacuum to remove excess HCl, and the product is crystallized by cooling to 5°C. This method achieves high yields (86.37%) and purity (98.08%), parameters applicable to this compound.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Advantages | Challenges | Yield (Hypothetical) | Purity (Hypothetical) |

|---|---|---|---|---|

| Grignard Addition | Single-step, high regioselectivity | Requires anhydrous conditions | 75–85% | 95–99% |

| Ketone Reduction | Flexible intermediate purification | Low efficiency in ketone alkylation | 60–70% | 90–95% |

| Cyclization Strategies | Convergent synthesis | Multi-step, complex optimization | 50–65% | 85–93% |

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)piperidin-4-ol hydrochloride undergoes various types of chemical reactions, including:

Substitution: The isopropyl group can undergo substitution reactions with nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Isopropyl halides, nucleophiles, and bases.

Major Products Formed

Oxidation: Ketones and aldehydes.

Reduction: Various piperidine derivatives.

Substitution: Substituted piperidine compounds.

Scientific Research Applications

4-(Propan-2-yl)piperidin-4-ol hydrochloride has several scientific research applications, including:

Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including those with analgesic, anti-inflammatory, and antipsychotic properties.

Chemical Research: The compound is used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.

Biological Studies: It is used in the study of biological pathways and interactions due to its structural similarity to naturally occurring compounds.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, influencing their activity and modulating biological responses . The exact mechanism depends on the specific application and the target receptor or enzyme .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(propan-2-yl)piperidin-4-ol hydrochloride, highlighting substituents, molecular properties, and biological activities based on the provided evidence:

Key Findings:

Receptor Specificity: The quinolin-3-yl-substituted compound () exhibits high selectivity for 5-HT1F receptors (Ki = 11 nM) compared to other serotonin receptors (e.g., 5-HT2B Ki = 343 nM). This contrasts with dyclonine hydrochloride (), which lacks receptor specificity and functions as a broad-spectrum local anesthetic.

Structural Impact on Activity :

- Lipophilicity : Bulky substituents like trifluoromethyl () or propan-2-yl may enhance membrane permeability, though direct comparisons are absent in the evidence.

- Hydrogen Bonding : Hydroxymethyl () and hydroxyl groups in the piperidine core are critical for interactions with biological targets (e.g., enzymes or receptors).

Synthetic Utility : Piperidin-4-ol derivatives are frequently used as intermediates. For example, 4-(pyridin-3-yl)piperidin-4-ol hydrochloride () was alkylated and borated to synthesize phosphodiesterase (PDE) inhibitors.

Biological Activity

4-(Propan-2-yl)piperidin-4-ol hydrochloride, also known as a piperidine derivative, has garnered attention in the pharmaceutical and biochemical research fields due to its diverse biological activities. This compound's structure, featuring a piperidine ring with an isopropyl group and a hydroxyl group, suggests potential interactions with various biological targets, including neurotransmitter receptors and enzymes.

The molecular formula for this compound is C₈H₁₈ClN₃O. Its structural characteristics allow it to participate in various chemical reactions, making it a versatile compound in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Neurotransmitter Modulation : It acts as an antagonist at histamine H3 receptors, which are involved in regulating neurotransmitter release in the central nervous system (CNS) . This modulation can potentially aid in treating neurological disorders characterized by neurotransmitter imbalances.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of piperidine compounds show antimicrobial activity, indicating that this compound may possess similar properties .

The mechanism of action for this compound primarily involves its interaction with specific receptors and enzymes:

- Histamine H3 Receptor Antagonism : By blocking H3 receptors, the compound may enhance the release of histamine and other neurotransmitters, potentially improving cognitive function and alleviating symptoms of certain CNS disorders .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to various biological effects. This inhibition can alter the metabolism of other drugs or endogenous compounds .

Research Findings

Recent studies have explored the biological activity of this compound through various experimental approaches:

Table 1: Summary of Biological Activities

Case Studies

- Neuropharmacological Study : A study investigating the effects of H3 receptor antagonists demonstrated that compounds similar to this compound significantly improved cognitive performance in animal models. These findings support its potential use in treating cognitive deficits associated with neurodegenerative diseases.

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of piperidine derivatives, including this compound. The results indicated that these compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their utility as therapeutic agents in infectious diseases.

Q & A

Q. What are the optimal synthetic routes for 4-(Propan-2-yl)piperidin-4-ol hydrochloride, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For analogous piperidine derivatives, key steps include:

- Reacting piperidine with 2-methyl-2-propenyl chloride in dichloromethane, using triethylamine as a base to facilitate substitution .

- Purification via crystallization or column chromatography to isolate the hydrochloride salt. For example, hydrogen chloride gas in 2-propanol is used for salt formation, followed by recrystallization .

Purity is validated using HPLC (>98% purity) and spectroscopic techniques (¹H/¹³C NMR, mass spectrometry) .

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the piperidine ring protons (δ 1.4–3.2 ppm) and isopropyl group signals (δ 1.2–1.4 ppm for CH₃; δ 2.6–3.0 ppm for CH) .

- Mass Spectrometry (MS) : Confirm molecular weight (MW 207.7 g/mol) via ESI-MS, observing [M+H]⁺ peaks at m/z 208.7 .

- FT-IR : Detect O-H stretching (3200–3600 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .

Q. What factors influence the stability of this compound under storage conditions?

- Methodological Answer : Stability is affected by:

- Moisture : Store in airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis .

- Temperature : Long-term stability at -20°C; avoid repeated freeze-thaw cycles .

- Light : Protect from UV exposure using amber glassware .

Monitor degradation via periodic HPLC analysis to detect impurities (>0.5% threshold) .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be resolved?

- Methodological Answer : Chiral resolution techniques include:

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol (80:20) mobile phase; monitor retention times for enantiomers .

- Crystallization with Chiral Additives : Co-crystallize with L-tartaric acid to separate diastereomers .

Validate enantiomeric excess (ee) via polarimetry or circular dichroism (CD) spectroscopy .

Q. How should researchers analyze discrepancies in reported physicochemical data (e.g., melting points) for this compound?

- Methodological Answer : Contradictions may arise from:

- Purity Differences : Compare DSC thermograms to assess melting point consistency. Impurities lower observed melting points .

- Polymorphism : Perform X-ray crystallography to identify crystalline forms. For example, hydrates vs. anhydrous salts may exhibit varying thermal profiles .

Cross-reference synthesis protocols (e.g., solvent used in crystallization) to identify methodological variations .

Q. What strategies optimize reaction yields in large-scale synthesis of this compound?

- Methodological Answer :

- Solvent Optimization : Replace dichloromethane with THF for greener synthesis, improving solubility of intermediates .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate substitution reactions, reducing side-product formation .

- Process Monitoring : Employ in-line FTIR to track reaction progress and terminate at >90% conversion .

Typical yields range from 65–75% for lab-scale synthesis, increasing to 85% with optimized conditions .

Q. What methodologies assess the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- In Vitro Hepatocyte Assays : Incubate with rat/human hepatocytes (1 µM compound, 37°C, 24 hrs). Quantify parent compound via LC-MS/MS to calculate half-life (t₁/₂) .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess IC₅₀ values. IC₅₀ >10 µM indicates low inhibition risk .

- Plasma Stability Tests : Incubate in plasma (37°C, pH 7.4) and measure degradation over 6 hrs. <20% degradation suggests suitability for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.